Cas no 2034472-64-3 (4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine)

4-{1-(3-Chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine is a specialized chemical compound featuring a piperidine core functionalized with a 3-chlorobenzoyl group and linked to a 2,6-dimethylpyrimidine moiety via an ether bridge. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the chlorobenzoyl group enhances lipophilicity, while the pyrimidine ring offers opportunities for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and stability, ensuring reliability in experimental applications. Proper handling and storage under inert conditions are recommended to maintain integrity.
4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine structure
2034472-64-3 structure
Product Name:4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine
CAS No:2034472-64-3
MF:C18H20ClN3O2
MW:345.823303222656
CID:6177632
PubChem ID:121018082
Update Time:2025-06-15

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine
    • 2034472-64-3
    • F6480-5877
    • (3-chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
    • (3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
    • 4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
    • AKOS026701655
    • Inchi: 1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
    • InChI Key: OFEHDBMJHPDHIQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(N1CCCC(C1)OC1C=C(C)N=C(C)N=1)=O

Computed Properties

  • Exact Mass: 345.1244046g/mol
  • Monoisotopic Mass: 345.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55.3Ų

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine Pricemore >>

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Additional information on 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine

4-{1-(3-Chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine: A Comprehensive Overview

4-{1-(3-Chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine (CAS No. 2034472-64-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

The molecular formula of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine is C19H19ClN2O2, with a molecular weight of 350.81 g/mol. The compound features a pyrimidine core substituted with a piperidinyl group, which is further functionalized with a 3-chlorobenzoyl moiety. This intricate structure imparts the molecule with distinct chemical properties, such as solubility, stability, and reactivity.

The presence of the chlorobenzoyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. Additionally, the dimethyl substitutions on the pyrimidine ring contribute to the overall stability and pharmacokinetic profile of the compound. These structural characteristics make 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine an attractive candidate for drug development.

Biological Activities and Mechanisms of Action

Recent studies have demonstrated that 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine exhibits a range of biological activities. One of the most notable is its potent anti-inflammatory effect. In vitro experiments have shown that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.

In addition to its anti-inflammatory properties, 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine has also been found to possess antiproliferative effects on cancer cells. Studies have reported that it selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this activity involves the induction of apoptosis through the activation of caspase cascades and the disruption of mitochondrial membrane potential.

Clinical Potential and Therapeutic Applications

The promising biological activities of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine have led to increased interest in its clinical potential. Preclinical studies have shown that the compound is well-tolerated and exhibits favorable pharmacokinetic properties, making it a viable candidate for further development.

In the context of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine could offer a new therapeutic approach by targeting multiple inflammatory pathways simultaneously. Clinical trials are currently underway to evaluate its efficacy and safety in these conditions.

In oncology, the antiproliferative effects of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine make it a potential candidate for cancer therapy. Preclinical studies have demonstrated its synergistic effects when combined with existing chemotherapeutic agents, suggesting that it could be used as part of a combination therapy regimen to enhance treatment outcomes.

Recent Research Advances

The scientific community continues to explore new avenues for optimizing the therapeutic potential of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine. Recent research has focused on improving its bioavailability and reducing potential side effects through structural modifications and prodrug strategies.

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several analogs of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine. These analogs were designed to enhance specific biological activities while maintaining or improving their overall safety profile. The results showed that certain modifications led to increased potency against cancer cells and reduced cytotoxicity towards normal cells.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of nanoparticle formulations to improve the delivery and efficacy of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine. The findings indicated that encapsulating the compound in biodegradable nanoparticles significantly enhanced its cellular uptake and therapeutic effect in animal models of inflammation and cancer.

Conclusion

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}-2,6-dimethylpyrimidine, with its unique chemical structure and diverse biological activities, represents a promising candidate for drug development in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its clinical potential. As preclinical studies advance towards clinical trials, this compound holds significant promise for addressing unmet medical needs in inflammatory diseases and cancer therapy.

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